N-[3-(1-butyl-1H-benzimidazol-2-yl)propyl]-3,4-dimethoxybenzamide
Description
N-[3-(1-Butyl-1H-benzimidazol-2-yl)propyl]-3,4-dimethoxybenzamide is a synthetic benzamide derivative characterized by a benzimidazole core linked via a propyl chain to a 3,4-dimethoxy-substituted benzamide group. Its synthesis likely involves coupling a benzimidazole-containing amine (e.g., 3-(1-butyl-1H-benzimidazol-2-yl)propylamine) with 3,4-dimethoxybenzoic acid or its activated derivative (e.g., acyl chloride), analogous to methods described for related amides .
The butyl substituent on the benzimidazole likely increases lipophilicity, influencing bioavailability or substrate binding in biological systems.
Properties
Molecular Formula |
C23H29N3O3 |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
N-[3-(1-butylbenzimidazol-2-yl)propyl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C23H29N3O3/c1-4-5-15-26-19-10-7-6-9-18(19)25-22(26)11-8-14-24-23(27)17-12-13-20(28-2)21(16-17)29-3/h6-7,9-10,12-13,16H,4-5,8,11,14-15H2,1-3H3,(H,24,27) |
InChI Key |
OPHHVNNHSVZBGO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1CCCNC(=O)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]-3,4-DIMETHOXYBENZAMIDE typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Alkylation: The benzimidazole core is then alkylated with butyl bromide in the presence of a base such as potassium carbonate to introduce the butyl group.
Coupling with Benzamide: The alkylated benzimidazole is then coupled with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of automated reactors, continuous flow synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]-3,4-DIMETHOXYBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
N-[3-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]-3,4-DIMETHOXYBENZAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antimicrobial agent.
Biological Research: Used as a probe to study the biological pathways involving benzimidazole derivatives.
Chemical Research: Employed in the synthesis of novel benzimidazole derivatives with enhanced biological activities.
Industrial Applications: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[3-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]-3,4-DIMETHOXYBENZAMIDE involves its interaction with specific molecular targets such as enzymes and receptors. The benzimidazole ring can bind to the active site of enzymes, inhibiting their activity. This compound may also interact with DNA, leading to the disruption of cellular processes. The exact molecular pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Structural Differences :
- Heterocyclic Core : Replaces the benzimidazole in the target compound with a benzo[d]thiazole and imidazole group.
- Substituents : Features 4,6-dimethyl groups on the thiazole ring instead of a butyl chain on benzimidazole.
- Ionization : Exists as a hydrochloride salt, enhancing water solubility compared to the neutral target compound .
Functional Implications :
- The benzo[d]thiazole-imidazole combination may alter electronic properties or binding affinity in biological targets (e.g., kinases or GPCRs).
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
Structural Differences :
Functional Implications :
- The hydroxyethyl group enables coordination to transition metals (e.g., Pd, Cu), making it a candidate for catalytic applications.
- Simpler structure may limit versatility in drug design but offers synthetic accessibility.
Caffeoyl-Polyamine Conjugates (NB13, NB16)
Structural Differences :
Functional Implications :
- The catechol (3,4-dihydroxyphenyl) groups confer antioxidant properties and metal chelation capacity, absent in the methoxy-substituted target.
Data Table: Comparative Analysis of Key Compounds
| Compound Name | Molecular Weight* | Key Functional Groups | Substituents | Potential Applications |
|---|---|---|---|---|
| N-[3-(1-Butyl-1H-benzimidazol-2-yl)propyl]-3,4-dimethoxybenzamide | ~453.5 | Benzimidazole, dimethoxybenzamide | Butyl, propyl, methoxy | Drug discovery, catalysis |
| N-(3-(1H-Imidazol-1-yl)propyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3,4-DMB* | ~498.0 | Benzo[d]thiazole, imidazole, DMB* | Dimethyl, propyl, methoxy | Oncology, enzyme inhibition |
| N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide | ~207.2 | 3-Methylbenzamide, hydroxyethylamine | Methyl, hydroxy | Catalysis, ligand design |
| NB13/NB16 (caffeoyl-polyamine conjugates) | ~500–600 | Caffeoyl, polyamine | Dihydroxyphenyl, propenamide | Plant biochemistry, antioxidants |
*DMB = dimethoxybenzamide; Molecular weights estimated using ChemDraw.
Research Implications and Limitations
- Target Compound: Limited direct data on its synthesis or applications necessitates extrapolation from structural analogs.
- Comparative Gaps : Experimental data on solubility, stability, and bioactivity are absent in the provided evidence. Further studies should prioritize pharmacokinetic profiling and target validation.
- Supplier Information : Commercial availability of the hydrochloride analog (–5) indicates industrial interest, possibly for preclinical screening .
Biological Activity
N-[3-(1-butyl-1H-benzimidazol-2-yl)propyl]-3,4-dimethoxybenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 369.414 g/mol. The structure includes a benzimidazole moiety, which is known for its diverse biological activities, including antiviral and anticancer properties.
Benzimidazole derivatives often exhibit their biological effects through various mechanisms:
- Antiviral Activity : Benzimidazoles have been shown to inhibit viral replication by interfering with the viral life cycle. Studies suggest that the presence of specific substituents on the benzimidazole ring can enhance this activity.
- Antitumor Activity : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation signals.
- Antimicrobial Properties : Benzimidazole derivatives have demonstrated efficacy against a range of microbial pathogens by disrupting cellular processes.
1. Antiviral Study
A study published in PubMed highlighted the antiviral potential of benzimidazole derivatives, including this compound. The research indicated that these compounds could significantly reduce viral loads in infected cell cultures, suggesting a promising avenue for therapeutic development against viral infections .
2. Antitumor Efficacy
In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanism involves the induction of apoptosis through mitochondrial pathways, as evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .
3. Antimicrobial Activity
Research has indicated that this compound possesses significant antimicrobial properties against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be within a range effective for clinical applications .
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
